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Dibutyl Phosphate-d18

Cat. No.: B12052155
M. Wt: 228.32 g/mol
InChI Key: JYFHYPJRHGVZDY-VAZJTQEUSA-N
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Description

Significance of Stable Isotope-Labeled Analogues in Chemical Research

Stable isotope-labeled analogues, particularly deuterated compounds, are synthetic molecules where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope, deuterium (B1214612). acanthusresearch.comtechsciresearch.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a distinct signature that can be detected by mass spectrometry. acanthusresearch.com This characteristic is the cornerstone of their importance in research.

In analytical chemistry, these labeled compounds, often called deuterated internal standards, are crucial for achieving precision and accuracy. clearsynth.com They serve as reference points for calibration, enabling researchers to reduce measurement errors. clearsynth.com One of the most significant advantages of using deuterated standards is their ability to compensate for "matrix effects." In complex samples like blood or environmental extracts, other compounds can interfere with the analysis, but deuterated standards help correct for these interferences, ensuring the data is reliable. clearsynth.com

The applications of stable isotope-labeled compounds are widespread, spanning fields from pharmaceutical development and environmental science to biochemistry and metabolomics. clearsynth.comsymeres.com They are used to trace the metabolic pathways of drugs, monitor pollutants in the environment, and quantify endogenous molecules in biological systems. techsciresearch.comclearsynth.comsymeres.com The use of deuterated standards, in particular, has been shown to improve the robustness and throughput of analytical methods. aptochem.com

Overview of Dibutyl Phosphate (B84403) (DBP) in Environmental and Chemical Process Contexts

Dibutyl phosphate (DBP) is an organophosphate ester with a range of industrial applications. ontosight.ai It is primarily used as a plasticizer, flame retardant, and anti-foaming agent. rockchemicalsinc.comresearchgate.net DBP has also been a key component in metal extraction and separation processes, including in the nuclear industry. rockchemicalsinc.com

Due to its widespread use, DBP can be released into the environment during its production, use, and disposal. greenfacts.orggreenfacts.org It has been detected in various environmental compartments, including water and air. greenfacts.orgoecd.org While DBP is considered to be inherently biodegradable, its persistence can vary depending on environmental conditions. oecd.org In some cases, it can bind to soil and sediment. greenfacts.orgoecd.org

The presence of DBP in the environment is a subject of ongoing research, as exposure has been linked to potential health effects. nih.gov Consequently, accurate monitoring of DBP levels in environmental samples and understanding its fate and transport are critical.

Fundamental Role of Dibutyl Phosphate-d18 in Advanced Scientific Investigations

This compound is the deuterated form of DBP, where eighteen hydrogen atoms have been replaced with deuterium. lgcstandards.com This isotopic labeling makes it an invaluable tool for researchers studying DBP and other related organophosphate compounds.

The primary application of this compound is as an internal standard in analytical methods, particularly those using mass spectrometry. musechem.compubcompare.ai When analyzing a sample for DBP, a known amount of this compound is added. Because it behaves almost identically to the non-labeled DBP during sample preparation and analysis, any variations or losses that occur will affect both compounds equally. aptochem.com By comparing the signal of the analyte (DBP) to the signal of the internal standard (this compound), scientists can accurately quantify the amount of DBP present in the original sample, even at very low concentrations. cdc.govsci-hub.se

This approach is crucial for a variety of research areas, including:

Environmental Monitoring: Accurately measuring levels of DBP and its degradation products in water, soil, and air. gdut.edu.cn

Toxicology and Human Biomonitoring: Quantifying exposure to DBP by measuring its metabolites in biological samples like urine. nih.govcdc.gov

Metabolism Studies: Tracing the metabolic fate of DBP and related compounds in organisms. smolecule.com

The use of this compound significantly enhances the reliability and accuracy of these studies, providing the high-quality data needed to assess environmental contamination and human exposure.

Interactive Data Table: Properties of Dibutyl Phosphate and its Deuterated Analogue

PropertyDibutyl Phosphate (DBP)This compound
CAS Number 107-66-4 lgcstandards.com156213-21-7 lgcstandards.com
Molecular Formula C8H19O4P nih.govC8HD18O4P lgcstandards.com
Molecular Weight ~210.22 g/mol ontosight.ai~228.32 g/mol lgcstandards.com
Appearance Pale-amber, odorless liquid nih.govData not available
Solubility in Water Moderately soluble nih.govData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4P B12052155 Dibutyl Phosphate-d18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19O4P

Molecular Weight

228.32 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

JYFHYPJRHGVZDY-VAZJTQEUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCOP(=O)(O)OCCCC

Origin of Product

United States

Ii. Synthesis and Isotopic Labeling Methodologies

Strategies for Deuterated Butyl Group Incorporation

The foundational step in synthesizing Dibutyl Phosphate-d18 is the preparation of a deuterated butyl precursor, typically n-butanol-d9. Several methods exist for introducing deuterium (B1214612) into the butyl chain.

One common approach involves the catalytic exchange of hydrogen atoms with deuterium. This can be achieved by reacting n-butanol with deuterium oxide (D₂O) in the presence of a suitable catalyst, such as a strong acid like sulfuric acid. cdnsciencepub.com The reaction is typically carried out under controlled temperature and pressure to facilitate complete deuteration. cdnsciencepub.com Repeated exchange cycles can be employed to increase the level of deuterium incorporation. cdnsciencepub.com

Another strategy is the reduction of a deuterated carbonyl compound. For instance, deuterated butyraldehyde (B50154) can be reduced using a deuterated reducing agent to yield n-butanol-d9. A specific example of this is the Grignard reaction between deuterium methyl magnesium iodide and deuterium acetone (B3395972) in the presence of anhydrous manganese chloride, followed by hydrolysis to produce deuterated tert-butanol (B103910). google.com

The choice of method often depends on the desired level of deuteration and the availability of starting materials. For instance, the synthesis of tert-Butanol-d9 can be achieved through the deuteration of tert-butanol using deuterium oxide and a catalyst.

Table 1: Comparison of Deuterated Butanol Synthesis Methods

Method Starting Materials Key Conditions Advantages
Catalytic H/D Exchange n-butanol, Deuterium oxide (D₂O), Acid catalyst (e.g., H₂SO₄) Controlled temperature and pressure, multiple exchange cycles cdnsciencepub.com Relatively straightforward, uses common starting materials.
Reduction of Deuterated Carbonyl Deuterated butyraldehyde, Deuterated reducing agent Anhydrous conditions Can achieve high isotopic purity.

Reaction Pathways for Dibutyl Phosphate (B84403) Synthesis

Once the deuterated butanol (n-butanol-d9) is obtained, the next step is the formation of the dibutyl phosphate ester. Several phosphorylation methods can be employed.

A prevalent method is the reaction of the deuterated alcohol with a phosphorylating agent. One common pathway involves the reaction of phosphoryl chloride with n-butanol-d9. This reaction leads to the formation of tributyl phosphate-d27, which can then be selectively hydrolyzed to yield this compound.

Another approach is the direct esterification of phosphoric acid with deuterated butanol. scientific.netsmolecule.com This reaction is typically carried out under controlled temperature and may involve a catalyst to drive the reaction towards the desired product. scientific.netsmolecule.com The molar ratio of the reactants and the reaction time are critical parameters that influence the yield of dibutyl phosphate. scientific.netresearchgate.net For example, a study on the synthesis of non-deuterated dibutyl phosphate found optimal conditions to be a mole ratio of n-butanol to phosphorous acid of 3.6 at a temperature of 125-135°C for 3 hours without a catalyst, resulting in a 68% yield. scientific.netresearchgate.net

A more modern approach involves the use of activating agents. For instance, diphenyl phosphoric acid can be reacted with n-butanol in the presence of triphenylphosphine (B44618) (Ph₃P) and trichloroacetonitrile (B146778) (Cl₃CCN) to generate the corresponding ester in high yield. koreascience.kr This method offers mild reaction conditions and high efficiency. koreascience.kr

The general procedure for synthesizing dialkyl hydrogen phosphates often involves dissolving the corresponding alkyl chlorophosphate in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an aqueous base such as sodium hydroxide (B78521). chemicalbook.com The product is then isolated through extraction and purification steps. chemicalbook.com

Table 2: Key Reaction Pathways for Dibutyl Phosphate Synthesis

Pathway Reactants Key Conditions Product
From Phosphoryl Chloride n-Butanol-d9, Phosphoryl chloride Stepwise reaction, controlled stoichiometry Tributyl phosphate-d27 (intermediate)
Direct Esterification n-Butanol-d9, Phosphoric acid 125-135°C, specific molar ratios scientific.netresearchgate.net This compound
Activated Esterification Diphenyl phosphoric acid, n-Butanol-d9, Ph₃P, Cl₃CCN Room temperature, use of a base like pyridine (B92270) koreascience.kr Diphenyl butyl phosphate derivative

Methodologies for Ensuring Isotopic Purity and Chemical Integrity

The final and most critical phase in the production of this compound is the verification of its isotopic purity and chemical integrity. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.govalmacgroup.com High-resolution mass spectrometry (HRMS) is particularly effective as it can distinguish between isotopologues with the same nominal mass but different exact masses, which is crucial when dealing with deuterated compounds. nih.govacs.orgresearchgate.net The general method involves comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions for different isotopic enrichments. nih.govresearchgate.net This process requires careful evaluation of the mass spectrometer's linearity and determination of the mass cluster's purity using the natural abundance analog. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. rsc.org While proton NMR (¹H NMR) can be used to detect the absence of protons at specific positions, deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing confirmation of successful deuteration and information about the location of the deuterium atoms. wikipedia.orgsigmaaldrich.comnih.gov Quantitative NMR (qNMR) methods, often combining both ¹H and ²H NMR, can provide accurate measurements of isotopic abundance. nih.govgoogle.com Deuterated solvents are commonly used in NMR to avoid interference from solvent signals. labinsights.nlstudymind.co.uk

Chromatographic Techniques , such as gas chromatography (GC) and liquid chromatography (LC), are often coupled with mass spectrometry (GC-MS, LC-MS) to separate the desired compound from any impurities before analysis. nih.govnih.gov Thin-layer chromatography (TLC) can also be used for product separation and monitoring reaction progress. scientific.netresearchgate.netepa.gov

The combination of these techniques provides a comprehensive analysis, ensuring that the final this compound product meets the high standards of isotopic purity and chemical integrity required for its applications. The isotopic enrichment factor for each designated deuterium atom is a key quality parameter, with high percentages of deuterium incorporation being desirable. google.com

Table 3: Analytical Techniques for Purity and Integrity Assessment

Technique Purpose Key Information Provided
High-Resolution Mass Spectrometry (HRMS) Determination of isotopic enrichment nih.govacs.orgresearchgate.net Precise mass-to-charge ratio, isotopic distribution, and percentage of deuterium incorporation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural verification and isotopic purity rsc.orgsigmaaldrich.com Confirmation of deuterium incorporation at specific sites, absence of residual protons. wikipedia.orgnih.gov
Gas/Liquid Chromatography (GC/LC) Separation and purification Isolation of the target compound from reactants and byproducts. nih.govnih.gov

Iii. Advanced Analytical Methodologies Employing Dibutyl Phosphate D18

Principles and Applications of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as DBP-d18, to a sample prior to any processing or analysis. tandfonline.com This "isotope spike" acts as an internal standard that behaves nearly identically to the native (non-labeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. researchgate.netokstate.edu

Because the labeled standard and the native analyte have virtually the same physicochemical properties, any loss of analyte during sample preparation is mirrored by a proportional loss of the labeled standard. researchgate.net By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and variations in instrument response (matrix effects). This makes IDMS particularly powerful for analyzing contaminants in complex matrices like urine, serum, soil, and water. tandfonline.comtandfonline.comsgs.com

Achieving the highest precision with IDMS requires careful optimization of the method. A key factor is the ratio of the internal standard (DBP-d18) to the native analyte (DBP). The optimal precision is generally achieved when the amount of the spiked internal standard is close to the amount of the native analyte in the sample, resulting in a measured isotope ratio near unity.

Further optimization involves:

Purity of the Standard: The isotopic and chemical purity of the DBP-d18 standard must be high to ensure accurate quantification. lgcstandards.com

Equilibration: Ensuring complete homogenization and equilibration of the DBP-d18 standard with the native DBP in the sample matrix is critical before any extraction steps are performed.

Calibration: Establishing a robust calibration curve using standards prepared with varying ratios of the native analyte to the labeled internal standard is essential for accurate measurement. sci-hub.se

Mass Spectrometric Conditions: Tuning the mass spectrometer to achieve optimal sensitivity and resolution for both the analyte and the internal standard is necessary to minimize measurement uncertainty.

The coupling of IDMS with UHPLC-MS/MS is a powerful and widely used approach for the quantification of DBP and other organophosphate metabolites in various matrices. sci-hub.secdc.gov UHPLC provides rapid and highly efficient separation of the target analytes from other matrix components prior to their introduction into the mass spectrometer. This separation reduces ion suppression and matrix effects, enhancing analytical sensitivity and specificity.

In a typical UHPLC-MS/MS method for DBP, a reversed-phase C18 column is often used with a mobile phase gradient, for instance, starting with a high percentage of aqueous solution (e.g., water with 0.1% acetic acid) and ramping up to a high percentage of organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol). sci-hub.secdc.gov

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in negative mode, and detected by the tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native DBP and the DBP-d18 internal standard. This provides two layers of specificity (retention time and mass-to-charge ratio of both precursor and product ions), leading to highly reliable and accurate quantification.

Table 1: Example UHPLC-MS/MS Parameters for DBP and DBP-d18

Parameter Dibutyl Phosphate (B84403) (DBP) Dibutyl Phosphate-d18 (DBP-d18)
Formula C₈H₁₉O₄P C₈HD₁₈O₄P
Molecular Weight 210.21 228.32
Ionization Mode ESI Negative ESI Negative
Precursor Ion (Q1) m/z 209.1 227.2
Product Ion (Q3) m/z 97.0 97.0
Collision Energy (eV) -20 -20

Note: Specific m/z values and collision energies may vary depending on the instrument and method.

While DBP itself is not sufficiently volatile for direct GC-MS analysis, it can be analyzed using this technique after a chemical derivatization step. Derivatization converts the polar, non-volatile DBP into a more volatile and thermally stable compound. Common derivatization reactions include methylation or silylation.

When using IDMS with GC-MS, DBP-d18 is added to the sample before extraction and derivatization. Since DBP-d18 has the same functional groups as DBP, it undergoes the derivatization reaction in the same manner. The resulting derivatized DBP and DBP-d18 are then separated on the GC column and detected by the mass spectrometer. The use of high-resolution mass spectrometry (HRMS) can further enhance selectivity and accuracy in complex samples. researchgate.net The principle of correcting for analyte loss and ionization variability remains the same, providing a robust quantification method.

For the analysis of highly polar and ionic compounds like dialkylphosphates, Ion Chromatography (IC) coupled with tandem mass spectrometry (IC-MS/MS) offers significant advantages. nih.gov IC separates analytes based on their ionic interactions with a stationary phase, which is highly effective for water-soluble metabolites in complex aqueous matrices like urine.

An IC-MS/MS method using DBP-d18 as an internal standard can provide excellent separation from interfering anions and cations. nih.gov A typical setup might use a hydroxide-selective anion-exchange column with a potassium hydroxide (B78521) (KOH) gradient for elution. The "dilute-and-shoot" approach, where a urine sample is simply diluted and injected, is often feasible with IC-MS/MS, simplifying sample preparation significantly. nih.gov The use of DBP-d18 is critical in this setup to compensate for matrix-induced signal suppression or enhancement and to ensure accuracy, especially when dealing with the high ionic strength and variability of matrices like urine. nih.gov

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Comprehensive Sample Preparation Protocols Across Diverse Matrices

Effective sample preparation is paramount for isolating and concentrating target analytes like DBP from complex samples, thereby removing interfering substances and improving the reliability of instrumental analysis.

Solid Phase Extraction (SPE) is the most common technique for the cleanup and pre-concentration of DBP from biological and environmental samples. cdc.gov In this method, DBP-d18 is first added to the liquid sample (e.g., urine, water). The sample is then passed through a cartridge containing a solid sorbent that retains the analyte.

The choice of SPE sorbent is critical and depends on the properties of the analyte and the sample matrix. For DBP and other organophosphate metabolites, polymeric reversed-phase sorbents are frequently used.

A general SPE protocol involves four steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol (B129727) followed by water) to activate it for sample retention.

Loading: The sample, with the added DBP-d18 internal standard, is passed through the cartridge. DBP and DBP-d18 are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove hydrophilic interferences while the analytes remain bound to the sorbent.

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated DBP and DBP-d18 into a collection tube.

The resulting eluate is then typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for injection into the UHPLC-MS/MS or other analytical system. nih.gov The inclusion of DBP-d18 from the very beginning ensures that any analyte lost during these multiple steps is accurately accounted for in the final calculation. cdc.gov

Table 2: Example SPE Protocol for DBP in Urine

Step Procedure Purpose
1. Sample Pre-treatment Spike 0.2 mL of urine with DBP-d18 internal standard. Add buffer and/or enzymes (if deconjugation is needed). Add internal standard for quantification. Adjust pH and hydrolyze conjugated metabolites.
2. SPE Conditioning Rinse cartridge with 2 mL methanol, followed by 2 mL deionized water. Activate sorbent and remove preservatives.
3. Sample Loading Load the pre-treated urine sample onto the SPE cartridge. Adsorb DBP and DBP-d18 onto the sorbent.
4. Washing Wash cartridge with 2 mL of 5% methanol in water. Remove polar interferences like salts and urea.
5. Elution Elute analytes with 2 mL of acetonitrile/methanol mixture. Recover purified DBP and DBP-d18.
6. Reconstitution Evaporate eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A. Concentrate the sample and prepare it for injection.

Based on protocols described in literature for organophosphate metabolite analysis. sci-hub.se

Enzymatic and Chemical Hydrolysis Procedures for Metabolite Derivatization

In human biomonitoring studies, many metabolites, including those of OPEs, are excreted in urine as conjugates (e.g., glucuronides or sulfates). To accurately quantify the total exposure, these conjugates must be cleaved to release the free metabolite prior to extraction and analysis. This is typically achieved through enzymatic or chemical hydrolysis.

This compound is introduced into the sample prior to hydrolysis, acting as an internal standard that experiences similar conditions and potential variations as the native analyte throughout the entire analytical procedure. cdc.gov Enzymatic hydrolysis is a common procedure where enzymes like β-glucuronidase are used to deconjugate metabolites from urine samples. cdc.govnih.gov While some studies have found that enzymatic treatment may not significantly alter the measured concentrations for all OPE metabolites, others have observed slightly higher concentrations for compounds like dibutyl phosphate (DNBP) after enzymatic deconjugation, suggesting its importance for accurate measurement. nih.gov The use of DBP-d18 helps to correct for any inefficiencies or variations in the hydrolysis step. cdc.gov

Chemical hydrolysis, for instance, using acids or bases, can also be employed to break down parent compounds or their conjugated metabolites. science.govnih.gov Dibutyl phosphate itself is a product of the hydrolytic degradation of its parent ester, tributyl phosphate (TBP). science.gov In analytical methods designed to measure these degradation products, DBP-d18 is an invaluable tool for ensuring the accuracy of the quantification by accounting for matrix effects and procedural losses during sample workup, which may include harsh hydrolytic conditions. gdut.edu.cn

Derivatization Chemistries for Improved Chromatographic Separation and Spectrometric Detection

For certain analytical techniques, particularly Gas Chromatography (GC), derivatization is a necessary step to improve the volatility and thermal stability of polar analytes like dialkyl phosphate (DAP) metabolites. This process enhances chromatographic peak shape, improves separation, and can increase detection sensitivity. This compound is used as an internal standard to monitor and correct for the efficiency and potential variability of the derivatization reaction. nih.gov

A common derivatizing agent for DAPs is pentafluorobenzyl bromide (PFBBr), which converts the acidic phosphates into their corresponding pentafluorobenzyl esters. nih.gov These derivatives are more volatile and are readily analyzed by GC-Mass Spectrometry (MS). In such methods, DBP-d18 is added at the beginning of the sample preparation, and its non-labeled counterpart (DBP) serves as one of the target analytes. nih.gov Another reagent used for creating volatile derivatives for GC analysis is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org

The use of an isotope-labeled internal standard like DBP-d18 is superior to using a different, non-isotopic compound because it co-elutes with the analyte of interest and has nearly identical chemical and physical properties, leading to more accurate correction for any losses or variations during the derivatization and subsequent chromatographic and spectrometric analysis. nih.gov For methods utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required, as the technique can directly analyze polar compounds. cdc.govnih.gov However, even in these methods, DBP-d18 is crucial for correcting for matrix effects during electrospray ionization and other procedural steps. nih.govmdpi.com

Rigorous Method Validation and Quality Assurance in Analytical Research

The reliability and comparability of analytical data depend on rigorous method validation and the implementation of stringent quality assurance and quality control (QA/QC) protocols. This compound plays a central role in these procedures as an internal standard, ensuring the accuracy and precision of the obtained results.

Establishment of Linear Calibration Models and Response Factor Determination

Quantitative analysis in chromatography is typically based on the relationship between the instrument's response and the concentration of the analyte, as defined by a calibration curve. When using an isotope-labeled internal standard like this compound, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration across a known range. cdc.govcdc.gov

This approach effectively corrects for variations in sample injection volume and instrument response. The linearity of these calibration curves is a critical performance metric, with regression coefficients (r²) typically required to be greater than 0.99 for the method to be considered reliable. nih.govnih.gov In studies measuring OPE metabolites, calibration standards containing the target analytes are prepared with a constant concentration of internal standards, including DBP-d18. nih.gov

The relative response factor (RRF) is a measure of how the response of an analyte compares to the response of the internal standard. It is calculated from the slope of the calibration curve and is essential for calculating the concentration of the analyte in unknown samples. researchgate.net Using a stable, isotopically labeled internal standard like DBP-d18 ensures that the response factor accurately reflects the relationship between the analyte and the standard, minimizing quantification errors. mdpi.com

Table 1: Example of a Calibration Model for Organophosphate Metabolite Analysis Using DBP-d18

ParameterValue/DescriptionSource
Internal Standard This compound (DBP-d18) cdc.govnih.gov
Calibration Range 0.01 to 100 ng/mL nih.gov
Curve Fit Linear Regression cdc.gov
Y-Axis Peak Area (Analyte) / Peak Area (DBP-d18) cdc.gov
X-Axis Analyte Concentration (ng/mL) cdc.gov
Required Linearity (r²) > 0.99 nih.govnih.gov

Characterization of Method Detection Limits (MDLs) and Quantification Limits (MQLs)

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), often set higher than the MDL, is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Table 2: Reported Method Detection and Quantification Limits in Studies Utilizing Dibutyl Phosphate Analogs

AnalyteMatrixMDL (ng/mL)MQL (µg/g)Analytical TechniqueSource
Dialkyl PhosphatesUrine0.1 - 0.15-GC-MS nih.gov
Dialkyl PhosphatesUrine0.04 - 1.5-HPLC-MS/MS researchgate.net
Organophosphate DiestersSewage Sludge--LC-MS/MS nih.gov
Dibutyl Phosphate (DBP)Urine--LC-MS/MS nih.gov
IsocyanatesAir Samples0.001 - 0.005 (µg/m³)0.003 - 0.017 (µg/m³)LC-MS/MS epa.gov
OrganotinsAdhesives-0.0090 - 0.025GC-MS niph.go.jp

Note: This table includes data from methods using DBP or its deuterated analog as an internal standard to illustrate typical performance characteristics.

Assessment of Analytical Accuracy, Precision, and Inter-laboratory Reproducibility

Accuracy and precision are paramount in method validation. Accuracy refers to the closeness of a measured value to a standard or known value and is often assessed through recovery experiments. Precision measures the degree to which repeated measurements under unchanged conditions show the same results and is typically expressed as the relative standard deviation (RSD).

In methods using this compound, accuracy is determined by spiking known quantities of target analytes into blank matrices (e.g., control urine) and calculating the percentage of the analyte recovered after the entire analytical procedure. nih.gov The recovery of the internal standard itself, such as DBP-d18, is also monitored across all samples to ensure the extraction and analysis were consistent; typical recoveries for internal standards are often between 80% and 120%. nih.gov Methodologies are generally considered accurate if analyte recoveries fall within a range of 70% to 120% with an associated RSD of ≤ 20%. researchgate.net

Precision is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analysis of spiked quality control samples. science.gov Low RSD values (e.g., <15-20%) indicate high precision. nih.govnih.govresearchgate.net Inter-laboratory reproducibility is a measure of the method's robustness when performed by different analysts in different laboratories. Using a universally available and reliable internal standard like DBP-d18 is crucial for achieving good inter-laboratory agreement, making it possible to compare results from different studies. nih.gov

Table 3: Summary of Accuracy and Precision Data from Validated Methods

ParameterMatrixAcceptance Criteria/Reported ValueAnalytical TechniqueSource
Accuracy (Recovery) Urine74.8% – 113%LC-MS/MS nih.gov
Accuracy (Recovery) Urine83% - 109%HPLC-MS/MS nih.gov
Accuracy (Recovery) Food/Feed70% - 120%LC-MS/MS researchgate.net
Precision (RSD) Urine2% - 15%GC-MS nih.gov
Precision (RSD) Urine< 22%HPLC-MS/MS researchgate.net
Precision (RSD) Urine< 20%HPLC-MS/MS nih.gov

Iv. Environmental Research Applications and Degradation Studies of Dibutyl Phosphate and Its Deuterated Analog

Elucidation of Dibutyl Phosphate (B84403) (DBP) as a Transformation Product of Organophosphate Esters

Dibutyl Phosphate (DBP) is primarily known in environmental science not as a primary pollutant, but as a principal degradation product of parent organophosphate esters, most notably Tributyl Phosphate (TBP). rsc.orgcore.ac.uk TBP is used extensively as a plasticizer, a solvent in nuclear fuel reprocessing, an anti-foaming agent, and a component of hydraulic fluids. who.intnih.gov Its breakdown in the environment leads to the formation of DBP and subsequently Monobutyl Phosphate (MBP), releasing butanol and inorganic phosphate in the process. nih.govacs.org The stable, isotopically labeled analog, Dibutyl Phosphate-d18, is indispensable in these studies, enabling precise quantification of DBP through methods like isotope dilution mass spectrometry. nih.gov

The hydrolytic degradation of parent OPEs like TBP is a key abiotic pathway for DBP formation. This process involves the cleavage of a carbon-oxygen (C-O) or phosphorus-oxygen (P-O) bond and can be catalyzed by acid or base. viu.caresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of TBP can occur in both aqueous and organic phases. core.ac.uk The reaction is often faster in the presence of strong acids like hydrochloric acid (HCl) compared to nitric acid (HNO₃). core.ac.uk The mechanism generally favors the cleavage of the C-O bond, where anions (e.g., Cl⁻) attack the carbon atom of the butyl group. core.ac.ukviu.ca The rate of acid-catalyzed hydrolysis is dependent on temperature and acid concentration, with dealkylation becoming more prominent at high acid molarities. researchgate.net

Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis typically proceeds via nucleophilic attack on the central phosphorus atom, leading to P-O bond cleavage. viu.caacs.org This pathway is generally more efficient than acid-catalyzed hydrolysis for many OPEs, with degradation kinetics following a second-order rate law. acs.org The rate of base-catalyzed hydrolysis is highly variable among different OPEs and correlates with the acidity of the alcohol leaving group. acs.org

The product distribution of OPE hydrolysis is therefore pH-dependent, with DBP being a primary product of the initial hydrolysis step of TBP. viu.ca

Microbial activity is a significant driver for the degradation of OPEs in the environment. Various bacterial strains have been identified that can utilize TBP as a source of carbon and phosphorus, transforming it into DBP and other metabolites. nih.govacs.orginchem.org

The degradation is a stepwise enzymatic hydrolysis process. who.intinchem.org The initial step, the conversion of TBP to DBP, is catalyzed by phosphotriesterase enzymes. researchgate.net Subsequently, DBP can be further degraded to Monobutyl Phosphate (MBP) by phosphodiesterases, and MBP to inorganic phosphate by phosphomonoesterases. nih.gov

Several bacterial genera capable of degrading TBP have been isolated and identified, including:

Sphingobium : A strain designated RSMS was found to completely degrade 7.98 g/L of TBP within three days and could also utilize DBP for growth. nih.govnih.gov This genus is noted for its ability to degrade a wide range of refractory organic compounds. hbni.ac.in

Providencia and Delftia : Strains from these genera demonstrated significant TBP degradation, with Providencia sp. BGW4 and Delftia sp. BGW1 degrading 61.0% and 57.0% of TBP, respectively, within four days. nih.gov

Pseudomonas : Various Pseudomonas species have been documented to biodegrade TBP. acs.org

Other identified genera include Alcaligenes , Ralstonia , and Bacillus . nih.gov

Aerobic granular biofilms, which are dense consortia of various microorganisms, have shown high efficiency in TBP biodegradation, achieving complete degradation of 2 mM TBP within 5 hours. nih.gov

Kinetic studies provide crucial data on the rate at which DBP is formed from its parent compounds under various environmental conditions.

For abiotic degradation , the hydrolysis of TBP is generally a slow process. In sterile river water, no significant degradation was observed over 15 days. who.int However, the rate increases with temperature and under strong acidic or basic conditions. acs.orgosti.gov For instance, the degradation of several OPEs in alkaline solutions (pH 9-12) showed half-lives ranging from days to months. acs.org The presence of minerals like metal (hydr)oxides can significantly catalyze hydrolysis, reducing half-lives to less than 10 days for most OPEs studied. acs.org

For biotic degradation , the rates are generally much faster. A study using a novel Sphingobium sp. strain reported the complete degradation of 20 mM DBP within two days. nih.gov The degradation rate constants for TBP by various bacterial isolates, calculated using a first-order kinetic model, were found to be between 0.0024 and 0.0099 h⁻¹. nih.gov In aerobic granular biofilms, a TBP degradation rate of 0.4 µmol mL⁻¹ h⁻¹ was achieved. nih.gov

Table 1: Selected Degradation Kinetic Data for Tributyl Phosphate (TBP) and Dibutyl Phosphate (DBP)

Compound Degradation Process System/Organism Rate/Half-life Reference
TBP Biotic Providencia sp. BGW4 61.0% degradation in 4 days nih.gov
TBP Biotic Delftia sp. BGW1 57.0% degradation in 4 days nih.gov
TBP Biotic Sphingobium sp. RSMS 7.98 g/L degraded in 3 days nih.gov
TBP Biotic Aerobic Granular Biofilm Rate: 0.4 µmol mL⁻¹ h⁻¹ nih.gov
DBP Biotic Sphingobium sp. RSMS 20 mM degraded in 2 days nih.gov
TBP Abiotic (Hydrolysis) Sterile River Water No degradation in 7 days who.int
TBP Abiotic (Hydrolysis) 0.9 M HNO₃, 80 °C Rate: 1.5 x 10⁻⁴ h⁻¹ core.ac.uk

Microbial Biotransformation Pathways and Identification of Degrading Organisms

Occurrence and Distribution Investigations in Environmental Compartments

DBP is frequently detected in various environmental matrices as a direct consequence of the widespread use and subsequent degradation of its parent OPEs. The use of DBP-d18 as an internal standard is critical for the accurate quantification needed in these distribution studies. nih.gov

Aquatic environments are a primary sink for OPEs and their degradation products. DBP has been widely reported in wastewater, river water, and sediments.

Wastewater: DBP is commonly found in both the influent and effluent of wastewater treatment plants (WWTPs), indicating that parent OPEs are degraded during treatment processes, but removal is incomplete. biorxiv.orgnih.gov In a study of industrial WWTPs in China, high levels of DBP were found in the influent. nih.gov In Romanian waterways, DBP was the second most abundant OPE-related compound in effluents, with concentrations ranging from 3.7 ng/L to 94 ng/L. nih.gov

Sediments: Sediments act as a long-term reservoir for hydrophobic compounds. A study of urban river sediments in South China found DBP concentrations ranging from 0.43 to 9.6 ng/g dry weight, with a median of 1.2 ng/g. researchgate.netacs.orgx-mol.com The presence of DBP often correlates with its parent compound, TBP, supporting its origin from in-situ degradation. researchgate.net

Table 2: Concentration of Dibutyl Phosphate (DBP) in Aquatic Environments

Location/System Matrix Concentration Range Median/Mean Concentration Reference
Urban Rivers, South China Sediment 0.43 - 9.6 ng/g dw 1.2 ng/g dw researchgate.netacs.org
Romanian Waterways WWTP Effluent 3.7 - 94 ng/L - nih.gov
Xihe River, China Sediment - (Detected as part of PAEs) semanticscholar.org
Industrial WWTPs, China WWTP Influent High levels detected - nih.gov

The occurrence of DBP extends beyond aquatic systems into soils and the atmosphere.

Terrestrial Systems: The application of sewage sludge (biosolids) to agricultural land can introduce OPEs and DBP into soils. The DBP content in agricultural soils in China has been reported to range from 0.001 mg/kg to over 1000 mg/kg, indicating significant variability based on location and agricultural practices like the use of plastic mulch. plos.org Modeled estimates predict DBP concentrations in soil and sediment in the range of 1.9 x 10⁻⁶ mg/kg and 1.5 x 10⁻⁶ mg/kg, respectively, under certain emission scenarios. oecd.org

Atmospheric Systems: Parent OPEs like TBP are semi-volatile and can be transported in the atmosphere, sorbed to particulate matter. acs.orgrsc.org Their subsequent degradation can lead to the presence of DBP in the atmosphere, although DBP itself has a low vapor pressure. nih.gov Studies analyzing OPEs in atmospheric particulate matter have detected TBP in various locations, implying the potential for DBP to be formed. rsc.orgacs.orgrsc.org For example, TBP was detected in PM₁₀ samples in Brazil, with concentrations in one city ranging from 0.19 to 1.3 ng/m³. rsc.org While direct measurements of atmospheric DBP are scarce, its estimated half-life in air due to reaction with hydroxyl radicals is very long, suggesting persistence if it enters the atmosphere. oecd.orgnih.gov

Utilizing this compound for Tracing Environmental Fate and Transport Dynamics

Dibutyl Phosphate (DBP), a primary metabolite of several organophosphate esters like Tributyl Phosphate (TBP), is a compound of environmental interest due to its persistence and distribution patterns. oecd.orgindustrialchemicals.gov.au Studies on the environmental fate of DBP indicate that it is inherently biodegradable, although the process can be slow, leading to a relatively long lifetime in the environment. oecd.org When released into water, fugacity models predict that a majority of DBP is likely to be distributed into soil and sediment. oecd.org

To accurately study and quantify these environmental dynamics, stable isotope-labeled analogs are invaluable tools. This compound (DBP-d18) serves as a crucial internal standard and tracer in analytical methodologies designed to measure its non-labeled counterpart in complex environmental matrices. unirioja.esmedchemexpress.comnih.gov The principle of isotope dilution mass spectrometry, which employs DBP-d18, is fundamental to achieving the accuracy needed for fate and transport studies. cdc.gov

In this approach, a known quantity of DBP-d18 is added to an environmental sample (such as water, soil, or sewage sludge) at the beginning of the analytical process. nih.gov Because DBP-d18 is chemically identical to the native DBP, it behaves the same way during extraction, cleanup, and analysis, but its heavier mass allows it to be distinguished by a mass spectrometer. medchemexpress.com By measuring the ratio of native DBP to the DBP-d18 standard in the final extract, analysts can precisely calculate the concentration of the original DBP in the sample, correcting for any losses that occurred during sample preparation. This technique has been applied in the analysis of sewage sludge, providing critical data on the concentration of DBP in waste streams, which is essential for modeling its transport and ultimate fate in the environment. nih.gov

Role in Biomonitoring Methodologies for Environmental Exposure Assessment (Methodological Focus)

The use of this compound is integral to the development and validation of robust biomonitoring methods for assessing human exposure to parent organophosphate esters. nih.gov As an internal standard, it ensures the accuracy and reproducibility of measurements in complex biological samples. unirioja.escdc.gov

Methodological Development for Quantification in Biological Matrices (e.g., Excreta, Environmental Food Samples)

Advanced analytical methods have been developed to quantify trace levels of DBP in biological matrices, primarily urine, which is a key medium for biomonitoring studies. researchgate.netnih.gov A widely adopted methodology involves the use of solid-phase extraction (SPE) coupled with isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). cdc.gov this compound is essential to the isotope dilution component of this method. nih.govcdc.gov

The process typically begins with an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) to deconjugate DBP metabolites in the urine, converting them to a form that can be more easily extracted. cdc.gov The sample is then processed using automated off-line SPE, which pre-concentrates the target analytes and minimizes interference from the urine matrix, thereby increasing sensitivity and specificity. cdc.gov During analysis by UHPLC-MS/MS, DBP and DBP-d18 are separated and detected. The known concentration of the spiked DBP-d18 allows for precise quantification of the unknown DBP concentration in the original sample. nih.govcdc.gov This approach is highly sensitive, with methods capable of achieving detection limits as low as 0.05 to 0.5 ng/mL in urine samples as small as 0.2 mL. nih.govsci-hub.se

Similar methodologies are applied to environmental food samples. uq.edu.au The analysis of DBP in various food categories helps to identify dietary sources of exposure to its parent compounds. uq.edu.au The use of DBP-d18 as an internal standard is critical for these analyses to overcome the complexity and variability of food matrices, ensuring that the reported concentrations are accurate. uq.edu.au

Table 1: Overview of Analytical Methods for Dibutyl Phosphate (DBP) Quantification Using DBP-d18
MatrixAnalytical TechniqueExtraction MethodKey Role of DBP-d18Reference
UrineIsotope Dilution-UHPLC-MS/MSEnzymatic Deconjugation, Solid Phase Extraction (SPE)Internal Standard for Quantification cdc.gov
UrineIsotope Dilution-HPLC-MS/MSEnzymatic Deconjugation, SPEInternal Standard for Accurate Quantification nih.govsci-hub.se
UrineHPLC-MS/MS-Internal Standard for Temporal Variability Study nih.gov
Sewage SludgeHPLC-MS/MS-Surrogate Standard for Recovery Correction nih.gov
Food--Internal Standard for Exposure Pathway Analysis uq.edu.au

Evaluation of Analytical Variability and Reproducibility in Longitudinal Biomonitoring Studies

In longitudinal biomonitoring studies, which track exposure over time, it is crucial to understand the variability of a biomarker's concentration. The reliability of DBP as a biomarker for exposure to parent compounds like tri-n-butyl phosphate (TNBP) has been assessed in studies examining its temporal variability. nih.gov

One such study analyzed urine samples collected from volunteers over five weeks to describe the inter-day variability in DBP concentrations. nih.gov In this research, this compound was used as an internal standard to ensure the analytical precision required to detect subtle daily fluctuations. nih.gov The study calculated the intraclass correlation coefficient (ICC), a statistical measure of reproducibility. The ICC for DBP was found to be 0.49, which indicates moderate reproducibility for a single urine measurement to represent average exposure over several weeks. nih.gov This finding is critical for epidemiologists when designing studies and interpreting data from single-spot urine samples. nih.gov

Table 2: Temporal Variability of Urinary Dibutyl Phosphate (DNBP) from a Longitudinal Biomonitoring Study
AnalyteDetection Frequency (%)Geometric Mean (ng/mL)Intraclass Correlation Coefficient (ICC)Reference
Dibutyl Phosphate (DNBP)1000.680.49 nih.gov

Contribution to Understanding Environmental Exposure Pathways through Analytical Measurement

The accurate measurement of DBP in both environmental and biological samples, made possible by methods using DBP-d18, is fundamental to identifying and quantifying human exposure pathways. uq.edu.au Since DBP is a metabolite of parent compounds used in a variety of products, humans can be exposed through multiple routes, including diet, inhalation of indoor air, and ingestion of dust. uq.edu.au

Biomonitoring studies that measure DBP in urine provide an integrated measure of exposure from all sources. nih.gov When this biological data is combined with measurements of parent compounds (like TBP) and DBP in environmental media, researchers can model the relative contribution of each pathway. uq.edu.au For instance, research has shown that for some parent organophosphates, diet can be a dominant exposure pathway. uq.edu.au By accurately quantifying DBP in food samples and comparing those exposure estimates with urinary DBP levels, the significance of dietary intake can be determined. uq.edu.au These analytical measurements, underpinned by the reliability of isotope dilution using DBP-d18, are essential for developing effective strategies to manage and reduce human exposure to certain organophosphate esters. uq.edu.au

V. Future Research Trajectories and Emerging Scientific Applications

Innovations in Isotopic Labeling and Analytical Techniques for Phosphate (B84403) Esters

The quantification of phosphate esters and their metabolites in complex matrices presents a considerable analytical challenge. The advent of stable isotope-labeled internal standards, such as Dibutyl Phosphate-d18, has been a pivotal development, significantly enhancing the accuracy and reliability of analytical methods. google.comlcms.cz Future research is focused on further refining these techniques and integrating them with next-generation analytical instrumentation.

Innovations in this area are proceeding along several fronts. Firstly, the development of more sophisticated extraction and sample preparation techniques continues to be a priority. Methods like vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) and pressurized liquid extraction (PLE) are emerging as faster, more efficient, and greener alternatives to traditional methods, requiring smaller sample volumes and reducing solvent use. mdpi.comnih.govmdpi.com The use of DBP-d18 as a spike-in standard during these procedures is crucial for accurately determining analyte recovery and correcting for losses. google.com

Secondly, the coupling of these advanced separation methods with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometers, represents a major leap forward. nih.govresearchgate.netmdpi.com HRMS provides highly accurate mass measurements, enabling the confident identification of known metabolites and the characterization of previously unknown transformation products. nih.gov When used with isotopically labeled standards like DBP-d18, HRMS allows for clear differentiation between the analyte signal and the internal standard, even at trace concentrations, thereby improving quantification limits. rsc.org Research is ongoing to optimize HRMS parameters to minimize analytical errors and enhance the precision of isotope ratio measurements in organophosphorus compounds. researchgate.net

The following table summarizes and compares the performance of various modern analytical methods used for the determination of organophosphate metabolites, highlighting the continuous improvement in sensitivity and efficiency.

Analytical MethodExtraction TechniqueMatrixLimit of Detection (LOD) / Quantification (LOQ)Key AdvantageReference
UFLC-MS/MSLiquid-Liquid Extraction (LLE)UrineLOD: 0.02-0.07 ng/mLHigh recovery (93-102%) and rapid analysis. mdpi.com
UHPLC/MS/MSVortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)UrineLOD: 0.01-0.03 ng/mLExcellent sensitivity and cost-effective. nih.gov
UPLC-TOF-MSDirect InjectionUrineMLQ: 0.10-0.60 ng/mL for DPHP, DNBP, etc.High-throughput with minimal sample preparation. researchgate.net
GC-MSSilylation DerivatizationTBP-dodecane solventQuantitative at µg/µl levelsSpecific for TBP degradation products; avoids hazardous reagents. google.comgoogle.com

Expansion of this compound Applications in Mechanistic Environmental Chemistry

Understanding the environmental fate of organophosphorus compounds, such as the widely used plasticizer and solvent Tributyl Phosphate (TBP), is critical for assessing their environmental impact. DBP-d18 is an essential tool for elucidating the complex degradation mechanisms of TBP. google.comgoogle.com As TBP degrades through processes like hydrolysis, radiolysis, and biodegradation, it forms dibutyl phosphate (DBP) and monobutyl phosphate (MBP). researchgate.netufz.de

By using DBP-d18 as an internal standard, researchers can accurately quantify the formation of native DBP over time, even in complex environmental samples. google.com This allows for the precise determination of degradation kinetics. Future studies will increasingly use DBP-d18 not just for quantification but as a tracer to probe reaction pathways. For instance, compound-specific isotope analysis (CSIA) is a powerful technique for distinguishing between different degradation mechanisms. ufz.de While CSIA typically measures the isotopic fractionation of the degrading compound itself, the use of labeled products like DBP-d18 in tandem experiments can provide complementary information. A study on TBP degradation demonstrated that hydrolysis and radical oxidation could be clearly distinguished by correlating carbon and hydrogen isotope fractionation. ufz.de Such approaches are fundamental to building accurate predictive models for the environmental persistence and transformation of organophosphate pollutants.

A key research finding is the observation of a minimal kinetic isotope effect (kH/kD) in the γ-radiolytic degradation of deuterated TBP compared to its unlabeled counterpart, suggesting that the C-H bond cleavage is not the rate-limiting step in this specific degradation process. researchgate.net This type of detailed mechanistic insight is invaluable and can be further explored for other degradation pathways like photolysis and microbial degradation.

The table below presents findings from studies on TBP degradation, illustrating the type of data that can be obtained using isotopically labeled compounds to investigate reaction mechanisms.

Degradation ProcessKey FindingsAnalytical ApproachSignificanceReference
γ-RadiolysisFormation of DBP and MBP is similar for deuterated and undeuterated TBP. Minimal kinetic isotope effect (kH/kD) observed.GC-MS analysis of degradation products.Suggests C-H bond cleavage is not rate-limiting in γ-radiolysis of TBP. researchgate.net
Hydrolysis & Radical OxidationDistinct carbon and hydrogen isotope fractionation patterns for different degradation pathways (hydrolysis vs. •OH radical attack).Compound-Specific Isotope Analysis (CSIA) of remaining TBP.Allows differentiation of competing degradation mechanisms in the environment. ufz.de
Acid HydrolysisDBP is a major degradation product of TBP in nuclear reprocessing solvents.GC/MS with deuterated DBP (DBP-d18) as an internal standard.Enables accurate monitoring of solvent quality and process control. google.comgoogle.com
BiodegradationEnterobacter sp. X1 enhances DBP degradation in soil, reducing its accumulation in maize plants.Transcriptome and rhizosphere microbiome analysis.Reveals genetic and microbial mechanisms for bioremediation of DBP-contaminated soils. nih.gov

Prospects for Advanced Tracing Studies in Complex Biogeochemical Cycles

Beyond its role in degradation studies, DBP-d18 holds significant promise for advanced tracing studies in complex biogeochemical cycles, particularly for phosphorus (P). While phosphorus has only one stable isotope, the stable isotopes of oxygen in the phosphate ion (PO₄³⁻) are widely used to trace P sources and cycling in aquatic and terrestrial systems. researchgate.netthermofisher.comnih.gov However, this approach primarily tracks inorganic phosphate. Many pollutants and nutrients exist as organophosphates, and DBP-d18 offers a new avenue to trace the fate of these specific anthropogenic P compounds.

The next frontier is to use labeled pollutants like DBP-d18 as the substrate in SIP experiments. By incubating soil or water samples with DBP-d18 and subsequently analyzing for deuterium (B1214612) incorporation into microbial biomarkers (e.g., phospholipid fatty acids or DNA), scientists can unequivocally identify the specific microorganisms responsible for DBP uptake and metabolism. nih.govresearchgate.net This approach can answer fundamental questions about the environmental fate of organophosphate pollutants:

Which microbial species are the key players in their degradation?

What are the in-situ rates of transformation?

How does the pollutant-derived phosphorus get incorporated into the broader biogeochemical P cycle?

Coupling DBP-d18 SIP with metagenomics or metaproteomics will provide an even deeper understanding, linking microbial identity directly to the functional genes and active enzymes involved in the degradation pathways. nih.gov These advanced tracing studies will be instrumental in developing more effective bioremediation strategies and in assessing the true impact of organophosphate contaminants on ecosystem function.

Q & A

Q. What is the role of DBP-d18 as an internal standard in analytical chemistry, and how should it be validated experimentally?

DBP-d18 is widely used as a deuterated internal standard to quantify non-deuterated analogs (e.g., dibutyl phosphate) in mass spectrometry (MS)-based assays. Its isotopic labeling reduces matrix interference and improves signal accuracy. Methodologically:

  • Validation Steps :
    • Ion Suppression Tests : Co-inject DBP-d18 with sample matrices to assess ion suppression/enhancement effects .
    • Calibration Curves : Use serial dilutions of DBP-d18 to establish linearity (R² > 0.99) across expected concentration ranges.
    • Recovery Studies : Spike known concentrations into biological/extraction matrices and compare observed vs. theoretical values (acceptance: 85–115% recovery) .
  • Instrumentation : Employ LC-MS/MS with deuterium-specific transitions (e.g., m/z 228 → 99 for DBP-d18) to avoid cross-talk with non-deuterated species .

Q. How is DBP-d18 synthesized, and what quality control measures ensure isotopic purity?

DBP-d18 is synthesized via isotopic exchange or deuterated precursor routes :

  • Synthesis Protocol :
    • React deuterated butanol (C₄D₉OH) with phosphorus oxychloride (POCl₃) under anhydrous conditions.
    • Hydrolyze the intermediate with D₂O to form DBP-d18 .
  • Quality Control :
    • NMR Analysis : Confirm deuterium incorporation (>98% isotopic purity) via absence of proton signals in ¹H-NMR spectra.
    • Mass Spectrometry : Validate molecular ion peaks (m/z 228.32) and isotopic distribution patterns .
    • Chromatographic Purity : Use HPLC-UV (210 nm) to ensure ≥99.5% chemical purity .

Q. What are the best practices for detecting and quantifying DBP-d18 in complex matrices?

  • Sample Preparation :
    • Liquid-Liquid Extraction (LLE) : Use hexane:ethyl acetate (1:1) to isolate DBP-d18 from aqueous matrices.
    • Solid-Phase Extraction (SPE) : Optimize C18 cartridges with methanol:water (80:20) elution .
  • Detection :
    • LC-MS/MS : Electrospray ionization (ESI) in negative mode; monitor transitions m/z 228 → 99 (quantifier) and 228 → 81 (qualifier) .
    • Deuterium Stability : Confirm no H-D exchange during analysis by comparing retention times with non-deuterated analogs .

Advanced Research Questions

Q. How does DBP-d18’s stability vary under extreme experimental conditions (e.g., high pH, elevated temperature)?

  • Experimental Design :
    • Stress Testing : Incubate DBP-d18 in buffers (pH 2–12) and at temperatures (25–60°C) for 24–72 hours.
    • Degradation Monitoring : Use LC-MS to track decomposition products (e.g., butanol-d9, phosphate derivatives) .
  • Key Findings :
    • DBP-d18 is stable at pH 5–7 and ≤40°C but degrades rapidly at pH >10 (hydrolysis of phosphate ester bonds) .
    • Deuterium labeling does not significantly alter thermal stability compared to non-deuterated DBP .

Q. How can researchers resolve contradictions in solvent extraction efficiency data when using DBP-d18 as a tracer?

  • Case Study : In actinide extraction studies, conflicting data arise from solvent polarity and isotopic effects.
  • Methodological Solutions :
    • Comparative Isotopologue Studies : Parallel experiments with DBP-d18 and non-deuterated DBP under identical conditions (e.g., HNO₃ concentration, temperature) .
    • Isotope Effect Quantification : Calculate ΔlogP (partition coefficient difference) between deuterated/non-deuterated forms to adjust extraction models .
    • Validation via XAS : Use X-ray absorption spectroscopy to confirm coordination geometry differences (if any) due to deuterium .

Q. What advanced techniques elucidate DBP-d18’s interactions in biological systems (e.g., enzyme binding)?

  • Isotopic Tracing :
    • In Vitro Assays : Incubate DBP-d18 with phosphatases or lipases; track deuterium retention in products via MS .
    • Molecular Dynamics (MD) Simulations : Compare binding affinities of DBP-d18 vs. DBP to enzymes (e.g., alkaline phosphatase) using deuterium’s mass effect .
  • Analytical Challenges :
    • Metabolite Identification : Use high-resolution MS (HRMS) to distinguish DBP-d18 metabolites from endogenous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.